N-{4-[(2,3-dichlorophenyl)sulfamoyl]phenyl}-2-[(4-methylphenyl)sulfanyl]acetamide
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Overview
Description
N-{4-[(2,3-dichlorophenyl)sulfamoyl]phenyl}-2-[(4-methylphenyl)sulfanyl]acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with both sulfamoyl and sulfanyl functional groups, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2,3-dichlorophenyl)sulfamoyl]phenyl}-2-[(4-methylphenyl)sulfanyl]acetamide typically involves multiple steps. One common approach is to start with the sulfonation of 2,3-dichloroaniline to form 2,3-dichlorophenylsulfonamide. This intermediate is then reacted with 4-aminobenzenesulfonamide under controlled conditions to yield N-{4-[(2,3-dichlorophenyl)sulfamoyl]phenyl}amine. The final step involves the reaction of this intermediate with 2-[(4-methylphenyl)sulfanyl]acetyl chloride in the presence of a base such as triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2,3-dichlorophenyl)sulfamoyl]phenyl}-2-[(4-methylphenyl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.
Substitution: Conditions typically involve the use of Lewis acids or bases to facilitate the reaction.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
N-{4-[(2,3-dichlorophenyl)sulfamoyl]phenyl}-2-[(4-methylphenyl)sulfanyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(2,3-dichlorophenyl)sulfamoyl]phenyl}-2-[(4-methylphenyl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also modulate receptor activity by interacting with receptor binding sites, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenylacetamide
- N-{4-[(4-aminophenyl)sulfonyl]phenyl}acetamide
- N-{4-[(4-chlorophenyl)sulfonyl]phenyl}acetamide
Uniqueness
N-{4-[(2,3-dichlorophenyl)sulfamoyl]phenyl}-2-[(4-methylphenyl)sulfanyl]acetamide is unique due to its specific combination of sulfamoyl and sulfanyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research applications, particularly in the development of new therapeutic agents and materials.
Properties
Molecular Formula |
C21H18Cl2N2O3S2 |
---|---|
Molecular Weight |
481.4 g/mol |
IUPAC Name |
N-[4-[(2,3-dichlorophenyl)sulfamoyl]phenyl]-2-(4-methylphenyl)sulfanylacetamide |
InChI |
InChI=1S/C21H18Cl2N2O3S2/c1-14-5-9-16(10-6-14)29-13-20(26)24-15-7-11-17(12-8-15)30(27,28)25-19-4-2-3-18(22)21(19)23/h2-12,25H,13H2,1H3,(H,24,26) |
InChI Key |
KODRLETUNUDEJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
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